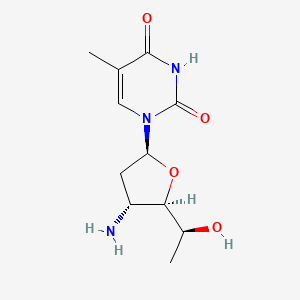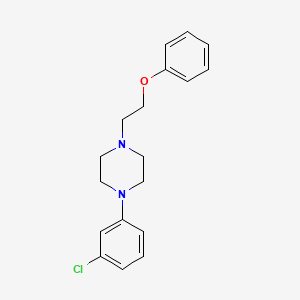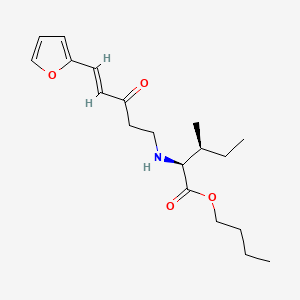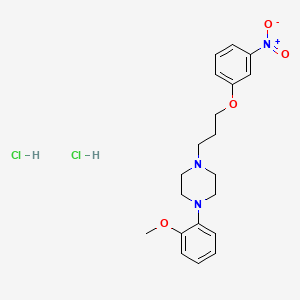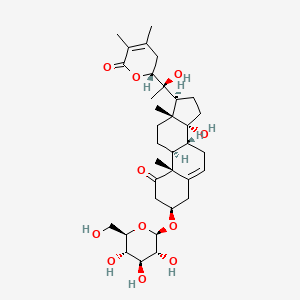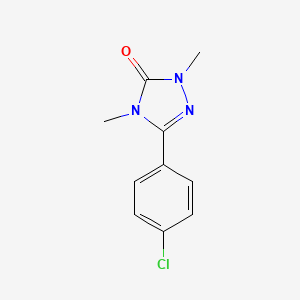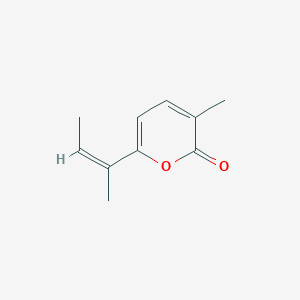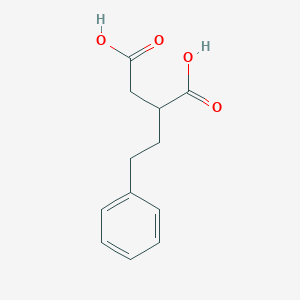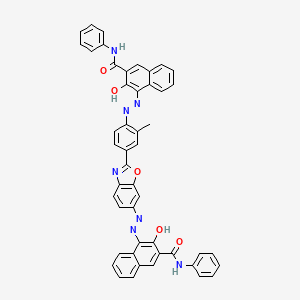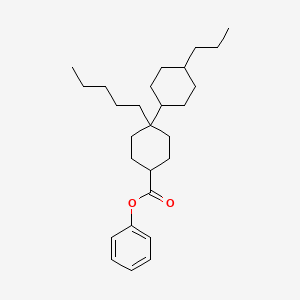
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.62118 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a cyclohexyl ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-(4-Propylcyclohexyl)phenol with trans-4-pentylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl or cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and other advanced materials.
Biology: In biological research, it can be used as a model compound to study the interactions between cyclohexyl and phenyl groups in biological systems.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Mécanisme D'action
The mechanism of action of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with molecular targets such as receptors or enzymes . The cyclohexyl and phenyl groups can engage in hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- trans-4-(4-Butylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- trans-4-(4-Propylcyclohexyl)phenyl acrylate
- trans-4-(4-Propylcyclohexyl)benzonitrile
Uniqueness: The uniqueness of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate lies in its specific combination of cyclohexyl and phenyl groups, which imparts distinct physical and chemical properties. This makes it particularly valuable in the synthesis of liquid crystals and other advanced materials.
Propriétés
Numéro CAS |
83242-82-4 |
|---|---|
Formule moléculaire |
C27H42O2 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
phenyl 4-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H42O2/c1-3-5-9-19-27(24-15-13-22(10-4-2)14-16-24)20-17-23(18-21-27)26(28)29-25-11-7-6-8-12-25/h6-8,11-12,22-24H,3-5,9-10,13-21H2,1-2H3 |
Clé InChI |
HZNZXHLRNUKZNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CCC(CC1)C(=O)OC2=CC=CC=C2)C3CCC(CC3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



